molecular formula C20H20N2O4 B12131849 Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12131849
M. Wt: 352.4 g/mol
InChI Key: RULFBKAUQLAXAN-UHFFFAOYSA-N
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Description

Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent process widely used to generate DHPM scaffolds. This compound features a benzyl ester group at position 5, a 4-methoxyphenyl substituent at position 4, and a methyl group at position 4. DHPM derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-13-17(19(23)26-12-14-6-4-3-5-7-14)18(22-20(24)21-13)15-8-10-16(25-2)11-9-15/h3-11,18H,12H2,1-2H3,(H2,21,22,24)

InChI Key

RULFBKAUQLAXAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce a hydroxyl derivative .

Scientific Research Applications

Chemistry

Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural features allow for modifications that can lead to derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial properties against various pathogens, including Staphylococcus aureus. The structure–activity relationship (SAR) analysis highlights that specific modifications can enhance efficacy.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that it may interfere with cell cycle regulation and apoptosis pathways.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory capabilities, potentially modulating pathways involved in inflammatory responses.

Medicine

Due to its bioactive properties, this compound is being investigated as a therapeutic agent for various diseases:

  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, particularly in its dormant state. In vitro assays demonstrated significant inhibition at low concentrations.

Industry

The compound is utilized in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug formulation and material science.

Case Study 1: Antibacterial Screening

A series of synthesized tetrahydropyrimidine derivatives were tested for their antibacterial activity against Staphylococcus aureus. The study utilized both qualitative and quantitative methods to assess the minimum inhibitory concentrations (MICs) of each compound. Results indicated that certain structural modifications significantly enhanced antibacterial potency.

Compound NameMIC (µg/mL)Structural Feature
Compound A32Presence of halogen
Compound B16Alkyl substitution
Benzyl Ester8Aromatic ring

Case Study 2: Antitubercular Efficacy

A novel compound derived from this compound was evaluated for its efficacy against dormant Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential for therapeutic application in tuberculosis treatment.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among DHPM derivatives include:

  • Ester Group Modifications : Replacing the benzyl ester with methyl or ethyl groups alters solubility and bioavailability. For example, methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate exhibits lower solubility in polar solvents like acetonitrile compared to ethyl analogues, as shown by thermodynamic studies .
  • Aromatic Ring Substituents : The 4-methoxyphenyl group in the target compound can be substituted with halogens (e.g., bromo, chloro) or alkoxy groups, influencing electronic properties and biological activity. For instance:
    • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate showed moderate thymidine phosphorylase (TP) inhibition (IC₅₀ = 15.7 µM) .
    • Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate displayed stronger TP inhibition (IC₅₀ = 67.8 µM) .

Thermodynamic and Solubility Properties

  • The methyl ester analogue of the target compound has been extensively studied for solubility in organic solvents. Its dissolution enthalpy (ΔH) in acetonitrile is −12.4 kJ/mol, indicating exothermic dissolution, while entropy values suggest increased disorder in polar solvents .
  • Benzyl esters generally exhibit higher lipophilicity than methyl or ethyl esters, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C20H20N2O4C_{20}H_{20}N_{2}O_{4} with a molecular weight of approximately 352.38 g/mol. Its structure features a tetrahydropyrimidine ring which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea. This method has been optimized to yield high purity and good yields of the target compound .

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HT-29 (Colon Cancer)9
MCF-7 (Breast Cancer)17
HeLa (Cervical Cancer)0.63 - 0.85

These findings suggest that modifications on the phenyl groups can enhance the cytotoxicity of the compounds.

Antimicrobial Activity

Additionally, some studies have reported antimicrobial activities for related compounds. For example, derivatives containing similar structures demonstrated significant efficacy against Mycobacterium tuberculosis with MIC values around 3.12μg/mL3.12\,\mu g/mL .

The mechanisms through which these compounds exert their biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : They may trigger programmed cell death pathways in cancerous cells.
  • Disruption of Cell Membranes : Antimicrobial properties may arise from disrupting bacterial cell membranes.

Case Studies

A case study involving a derivative of this compound demonstrated its potential as a lead candidate for further development in cancer therapy. The study highlighted its ability to induce apoptosis in cancer cells while exhibiting low toxicity in normal cells .

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